molecular formula C10H11F2NO3 B12074684 2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid

2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid

Cat. No.: B12074684
M. Wt: 231.20 g/mol
InChI Key: RJUZLLCGIHPZLB-UHFFFAOYSA-N
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Description

2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C10H11F2NO3. It is a derivative of phenylalanine, an essential amino acid, and features a difluoromethoxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of difluoromethyl ether as a reagent under controlled conditions to achieve the desired substitution on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available phenylalanine. The process includes protection and deprotection steps to ensure selective functionalization of the aromatic ring. Advanced techniques such as catalytic hydrogenation and fluorination may be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oximes, while reduction of the carboxylic acid group may produce alcohols or aldehydes .

Scientific Research Applications

2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways by inhibiting or activating key enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3-(difluoromethoxy)phenyl)propanoic acid is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to its analogs. This modification can enhance its stability, binding affinity, and selectivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

2-amino-3-[3-(difluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-2-6(4-7)5-8(13)9(14)15/h1-4,8,10H,5,13H2,(H,14,15)

InChI Key

RJUZLLCGIHPZLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CC(C(=O)O)N

Origin of Product

United States

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